1-Hydroxy-4-methyl-17a-ethynyl estradiol
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Overview
Description
1-Hydroxy-4-methyl-17a-ethynyl estradiol is a synthetic steroidal estrogen and a derivative of estradiol. It is known for its high purity and is often used in pharmaceutical research and development . The compound has a molecular formula of C21H26O2 and a molecular weight of 310.43 g/mol .
Preparation Methods
The reaction conditions typically require the use of strong bases and specific catalysts to ensure the correct positioning of functional groups . Industrial production methods focus on maintaining high purity and yield, often utilizing advanced characterization techniques to ensure the absence of undesired impurities .
Chemical Reactions Analysis
1-Hydroxy-4-methyl-17a-ethynyl estradiol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional hydroxyl groups or convert existing hydroxyl groups to ketones.
Reduction: This reaction can reduce ketones back to hydroxyl groups.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Hydroxy-4-methyl-17a-ethynyl estradiol has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of steroidal estrogens.
Biology: It is used to study the effects of synthetic estrogens on cellular processes and gene expression.
Medicine: It is investigated for its potential use in hormone replacement therapy and contraceptives.
Industry: It is used in the development of pharmaceuticals and other estrogen-related products.
Mechanism of Action
The mechanism of action of 1-Hydroxy-4-methyl-17a-ethynyl estradiol involves binding to estrogen receptors, particularly estrogen receptor alpha (ERα). This binding leads to the activation of various signaling pathways that regulate gene expression and cellular processes . The compound’s effects are mediated through its interaction with the estrogen receptor, which influences the transcription of estrogen-responsive genes .
Comparison with Similar Compounds
1-Hydroxy-4-methyl-17a-ethynyl estradiol is unique due to its specific functional groups and high purity. Similar compounds include:
17α-Estradiol: A minor and weak endogenous steroidal estrogen with lower estrogenic potency.
17β-Estradiol: A natural estrogen with higher potency and different receptor binding affinities.
Ethinylestradiol: A synthetic estrogen commonly used in contraceptives with different pharmacokinetic properties.
These compounds share structural similarities but differ in their biological activities and applications.
Properties
IUPAC Name |
17-ethynyl-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-1,17-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O2/c1-4-21(23)12-10-17-15-7-6-14-13(2)5-8-18(22)19(14)16(15)9-11-20(17,21)3/h1,5,8,15-17,22-23H,6-7,9-12H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHFRYSLRIWFBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC3C(C2=C(C=C1)O)CCC4(C3CCC4(C#C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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